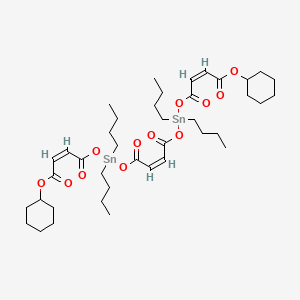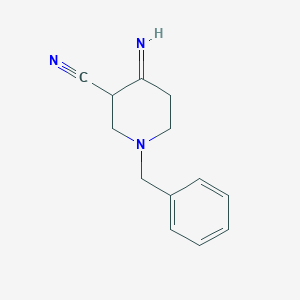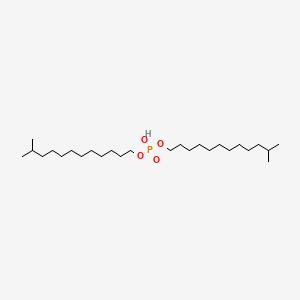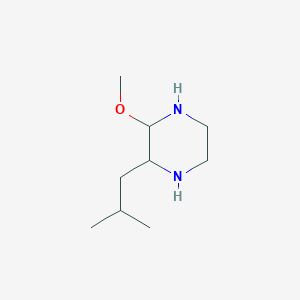![molecular formula C21H9F20NO7 B13790079 Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester CAS No. 74231-48-4](/img/structure/B13790079.png)
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester is a complex fluorinated organic compound. It is characterized by multiple pentafluoropropanoic acid groups attached to a phenylene ester backbone. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester typically involves multiple steps:
Synthesis of Pentafluoropropanoic Acid Derivatives: The initial step involves the preparation of pentafluoropropanoic acid derivatives through fluorination reactions.
Formation of Ester Linkages: The pentafluoropropanoic acid derivatives are then reacted with a phenylene ester precursor under controlled conditions to form ester linkages.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Analyse Des Réactions Chimiques
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more fluorine atoms in the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of fluorinated pharmaceuticals.
Industry: It is used in the development of high-performance materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism by which Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester exerts its effects is primarily through its interaction with molecular targets that are sensitive to fluorine atoms. The high electronegativity of fluorine can influence the compound’s binding affinity and reactivity with various biological and chemical targets. Specific pathways involved may include enzyme inhibition, receptor binding, and alteration of membrane properties.
Comparaison Avec Des Composés Similaires
Similar compounds to Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester include other fluorinated esters and amides. These compounds share similar structural features but differ in the number and position of fluorine atoms, as well as the nature of the ester or amide linkages. Examples include:
This compound: Unique for its specific arrangement of fluorinated groups.
This compound: Differing in the position of fluorine atoms or the type of ester linkage.
This compound’s uniqueness lies in its specific fluorinated structure, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
74231-48-4 |
|---|---|
Formule moléculaire |
C21H9F20NO7 |
Poids moléculaire |
767.3 g/mol |
Nom IUPAC |
[4-[2-(2,2,3,3,3-pentafluoropropanoylamino)-1-(2,2,3,3,3-pentafluoropropanoyloxy)propyl]-2-(2,2,3,3,3-pentafluoropropanoyloxy)phenyl] 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C21H9F20NO7/c1-5(42-10(43)14(22,23)18(30,31)32)9(49-13(46)17(28,29)21(39,40)41)6-2-3-7(47-11(44)15(24,25)19(33,34)35)8(4-6)48-12(45)16(26,27)20(36,37)38/h2-5,9H,1H3,(H,42,43) |
Clé InChI |
BQRPZTHXVKXWKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)OC(=O)C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






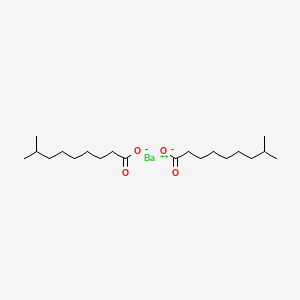
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
